4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
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Description
The compound "4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several papers. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides is described, highlighting the potential of the 1H-imidazol-1-yl moiety as a replacement for other functional groups to produce class III electrophysiological activity . Another paper reports the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst, employing the slow evaporation solution technique to grow single crystals . Additionally, microwave irradiation is presented as a cleaner, more efficient, and faster method for synthesizing N-substituted benzamides, such as N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of N-(4-methylbenzyl)benzamide is determined by single-crystal X-ray diffraction, revealing an orthorhombic lattice and noncentrosymmetric space group Pna21. The structure is stabilized by intermolecular hydrogen bonds and weak C-H...π interactions . Similarly, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide is characterized, with the molecular packing resulting from N-H...O hydrogen bonds .
Chemical Reactions Analysis
The papers provided do not offer specific details on the chemical reactions of "this compound." However, they do discuss the reactivity of related benzamide compounds. For example, substituted benzamides are synthesized through the reduction of corresponding ylides, indicating the versatility of benzamide derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are well-documented. For N-(4-methylbenzyl)benzamide, various techniques such as Fourier transform IR, NMR, and high-resolution mass spectrometry are used for structural identification. The compound's optical properties, including transmittance, optical band gap, and UV cutoff wavelength, are determined, along with its photoluminescence emission spectrum. Dielectric measurements and mechanical strength are also evaluated, indicating the multifunctional optical and piezoelectric potential of the compound .
Scientific Research Applications
Microwave Promoted Synthesis
A study by Saeed (2009) explored the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the efficiency and cleaner approach compared to traditional thermal heating methods. This research underscores the utility of microwave irradiation in the synthesis of complex organic compounds, potentially including derivatives of 4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (Saeed, 2009).
Nonaqueous Capillary Electrophoresis
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This study provides insights into the analytical techniques suitable for the quality control of compounds structurally related to this compound, emphasizing the importance of precise analytical methods in drug development (Ye et al., 2012).
Polar Pollutants in Wastewater
Research by Reemtsma et al. (2010) on the occurrence and removal of benzotriazoles, including tolyltriazole (TTri), from municipal wastewater sheds light on environmental aspects relevant to similar compounds. The study details the persistence and removal efficiency of these pollutants, providing a perspective on the environmental impact and treatment challenges of related chemical substances (Reemtsma et al., 2010).
Organo-Soluble Poly(p-benzamide) Synthesis
Seyler and Kilbinger (2009) synthesized organo-soluble, shape-persistent oligo- and poly(p-benzamide)s, introducing solubilizing side chains to enhance solubility and study self-organization in solution. This research could provide foundational knowledge for developing new materials with specific physical properties, potentially relevant to derivatives of this compound (Seyler & Kilbinger, 2009).
properties
IUPAC Name |
4-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-3-7-14(8-4-12)17(23)18-11-16-19-20-21-22(16)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXRWPRKPNXHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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